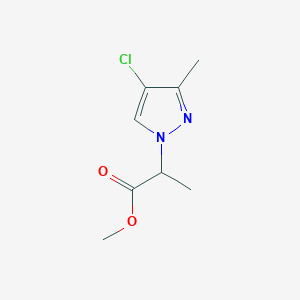

2-(4-cloro-3-metil-1H-pirazol-1-il)propanoato de metilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mecanismo De Acción

Target of Action

Compounds containing the pyrazole moiety have been known to exhibit a broad range of biological activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrazole derivatives have been known to interact with various biochemical pathways, leading to a variety of downstream effects .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterase, which is involved in neurotransmission . The interaction between methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate and cholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can modulate cell signaling pathways by inhibiting cholinesterase, leading to altered neurotransmitter levels and impacting synaptic transmission . In cancer cells, methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has demonstrated potential anticancer activity by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through changes in gene expression and cellular metabolism, highlighting the compound’s influence on cell function.

Molecular Mechanism

The molecular mechanism of action of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with biomolecules at the molecular level. This compound binds to the active site of cholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can maintain its biochemical activity, leading to sustained effects on cellular processes such as neurotransmission and cell proliferation.

Dosage Effects in Animal Models

The effects of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At lower doses, this compound has been well-tolerated and has shown beneficial effects, such as improved cognitive function and reduced tumor growth . At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate, leading to the formation of metabolites that can be further processed or excreted.

Transport and Distribution

The transport and distribution of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate to specific organelles, where it can exert its biochemical effects. The localization of this compound within the nucleus allows it to interact with DNA and RNA, influencing gene expression and protein synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methylpyrazole with methyl 2-bromopropanoate in the presence of a base . The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(4-chlorophenyl)-1H-pyrazol-3-yl)propanoate

- Methyl 2-(4-bromophenyl)-1H-pyrazol-3-yl)propanoate

- Methyl 2-(4-fluorophenyl)-1H-pyrazol-3-yl)propanoate

Uniqueness

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity . The presence of the chloro and methyl groups can enhance its stability and make it a valuable intermediate in various synthetic pathways .

Actividad Biológica

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 1005694-58-5 |

The presence of a chloro group at the 4-position and a methyl group at the 3-position of the pyrazole ring enhances its biological activity, making it a valuable compound for medicinal chemistry.

The biological activity of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can be attributed to its interaction with specific molecular targets. Research indicates that compounds in the pyrazole class often exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, particularly those related to inflammatory responses.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate. For instance, compounds with similar structures have shown effectiveness in reducing pro-inflammatory cytokine production and inhibiting pathways such as NF-kB and p38 MAPK signaling . This suggests that Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic enzymes .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate:

- Neuroprotective Effects : A study indicated that similar pyrazole derivatives could protect dopaminergic neurons from neuroinflammation-induced damage. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .

- Synthesis and Structure–Activity Relationships (SAR) : Research focused on optimizing the synthesis of pyrazole derivatives has shown that modifications at various positions can significantly enhance biological activity, particularly against specific enzyme targets like meprin α and β .

- Toxicological Assessments : Toxicity studies indicate that while Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate exhibits promising biological activities, it also poses certain hazards, including potential skin irritation and aquatic toxicity .

Propiedades

IUPAC Name |

methyl 2-(4-chloro-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHPAIVHKBFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.